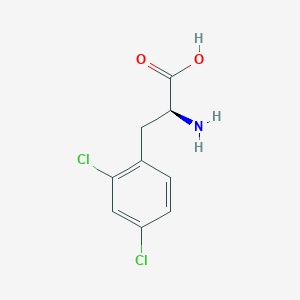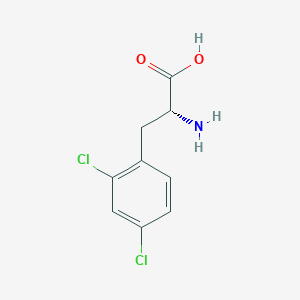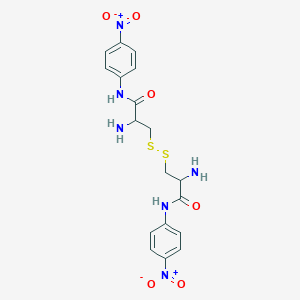
Dimethyl L-cystinate dihydrochloride
Vue d'ensemble
Description
Dimethyl L-cystinate dihydrochloride is a compound useful in organic synthesis . It is a vital component of biological systems, playing a role in protein structure, redox chemistry, and cellular processes . It is used in Biology and Chemistry research across a wide range of applications, from understanding fundamental biochemical mechanisms to drug development and nutritional research .
Molecular Structure Analysis
The molecular formula of Dimethyl L-cystinate dihydrochloride is C8H18Cl2N2O4S2 . Its molecular weight is 341.28 g/mol . The IUPAC name is methyl (2R)-2-amino-3-[[ (2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride .Physical And Chemical Properties Analysis
The melting point of Dimethyl L-cystinate dihydrochloride is between 182 - 183 °C .Applications De Recherche Scientifique
Antioxidant Effects : Cysteamine, a related compound to Dimethyl L-cystinate dihydrochloride, demonstrates antioxidant effects in the brain cortex of young rats, suggesting its potential in treating cystinosis, a metabolic disorder caused by lysosomal cystine accumulation (Kessler et al., 2008).
Lysosomal Transport Deficiency : Studies on cystinotic leucocytes loaded with Dimethyl L-cystinate dihydrochloride (or cystine dimethyl ester) show a pronounced defect in lysosomal cystine exodus, unlike other amino acids, which is crucial in understanding and treating cystinosis (Gahl et al., 1982).
Inhibiting Thiol-Containing Enzymes : In the context of cystinosis, cysteamine can prevent inhibition of thiol-containing enzymes caused by cystine or cystine dimethyl ester in rat brain cortex. This effect is important for maintaining energy homeostasis and antioxidant defenses in patients with cystinosis (Rech et al., 2008).
Role in Kidney Stones : Dimethyl L-cystinate dihydrochloride is studied for its role in the formation and prevention of l-Cystine kidney stones. Its structural mimics are shown to inhibit crystal growth, offering a potential treatment pathway for cystinuria (Rimer et al., 2010).
Role in Fanconi Syndrome : Cystine dimethylester affects renal solute handling and renal tubule transport in rats, inducing a model of Fanconi syndrome, which aids in understanding this disorder (Foreman et al., 1987).
Pharmacological Applications : Dimethyl L-cystinate dihydrochloride is involved in the synthesis of aminostigmine, an anticholinesterase drug, highlighting its role in pharmaceutical compound development (Prozorovskii et al., 2004).
Biomolecular Detection : It is used in a micro-method for detecting disulfide-and sulfhydryl-compounds, demonstrating its application in biochemical analysis (Toyoda, 1934).
Material Science : Its derivatives, like l-Cystine dihydrochloride, are studied for their structural, optical, and thermal properties, contributing to the field of materials science and engineering (Devi et al., 2010).
Safety And Hazards
Dimethyl L-cystinate dihydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . If inhaled, move the person into fresh air . In case of skin contact, wash off with soap and plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth with water .
Propriétés
IUPAC Name |
methyl (2R)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGUPFPCRKKMQ-USPAICOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine dimethyl ester dihydrochloride | |
CAS RN |
32854-09-4 | |
| Record name | Cystine dimethyl ester dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032854094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl L-cystinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTINE DIMETHYL ESTER DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E45OJ92M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)



